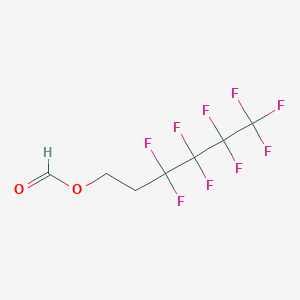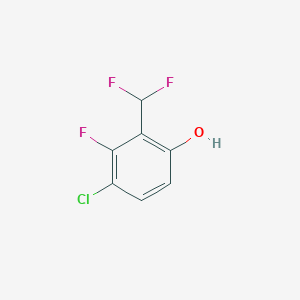
4-Chloro-2-(difluoromethyl)-3-fluoro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethyl)-3-fluoro-phenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)-3-fluoro-phenol typically involves multiple steps, starting with the introduction of the halogen substituents onto the phenol ring. One common method involves the chlorination and fluorination of a suitable phenol precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as:
- Chlorination: Using chlorine gas or chlorinating agents in the presence of a catalyst.
- Fluorination: Introducing fluorine atoms using fluorinating agents like hydrogen fluoride or fluorine gas.
- Purification: Employing techniques like distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)-3-fluoro-phenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-3-fluoro-phenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-3-fluoro-phenol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Another halogenated phenol with different substituents.
4-Chloro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethyl group.
Fluorinated Quinolines: Compounds with similar fluorine substituents but different core structures.
Uniqueness
4-Chloro-2-(difluoromethyl)-3-fluoro-phenol is unique due to the specific combination of chlorine, fluorine, and difluoromethyl groups on the phenol ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4ClF3O |
|---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)-3-fluorophenol |
InChI |
InChI=1S/C7H4ClF3O/c8-3-1-2-4(12)5(6(3)9)7(10)11/h1-2,7,12H |
InChI Key |
VNGSVVLNYCVESP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


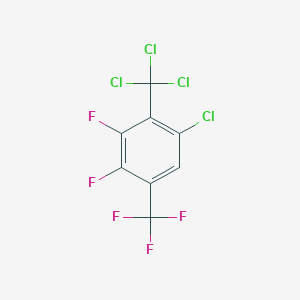
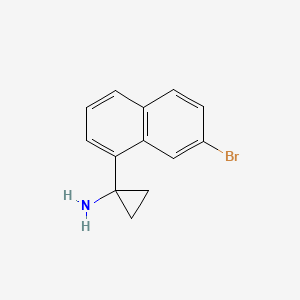
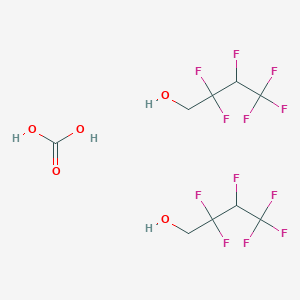
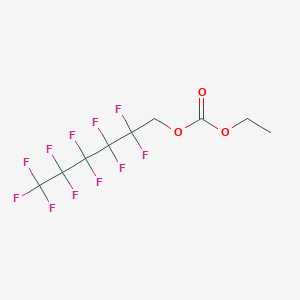
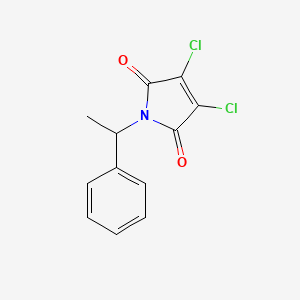
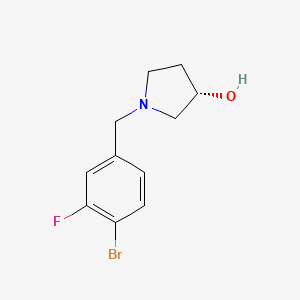
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
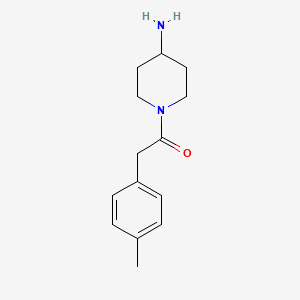
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
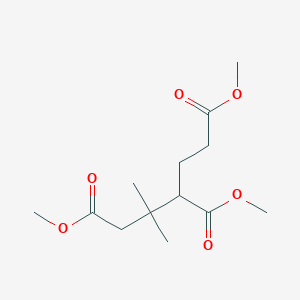
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)
